10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Overview
Description
10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one is a chemical compound with the molecular formula C15H10Br2O. It is known for its unique structure, which includes two bromine atoms and a dibenzo[a,d]cycloheptenone core. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
The primary targets of 10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one are currently unknown. This compound is a complex molecule and its interaction with biological systems is likely to be multifaceted .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one typically involves the bromination of dibenzo[a,d]cyclohepten-5-one. The reaction is carried out in the presence of bromine and a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.
Oxidation Reactions: It can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted dibenzo[a,d]cycloheptenones.
Reduction: 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly those with antidepressant properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride: Contains an azepine ring, which alters its chemical properties and reactivity.
Uniqueness
10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one is unique due to its dual bromine atoms, which enhance its reactivity and make it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
(9S,10S)-9,10-dibromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O/c16-13-9-5-1-3-7-11(9)15(18)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTYUOCJQGRAIG-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3C2=O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=CC=CC=C3C2=O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146275 | |
Record name | rel-(10R,11R)-10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39654-52-9 | |
Record name | rel-(10R,11R)-10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39654-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(10R,11R)-10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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